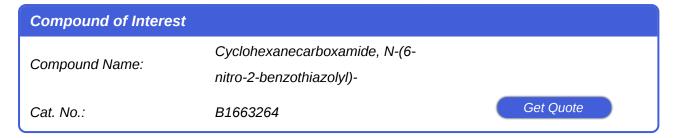


An In-depth Technical Review of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by its research code HUP30, is a synthetic benzothiazole derivative with demonstrated vasodilatory properties. This technical guide provides a comprehensive review of the currently available scientific literature on HUP30. It summarizes its mechanism of action, pharmacological effects, and available data from in vitro studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound, particularly in the context of cardiovascular diseases.

Core Chemical and Physical Data



Property	Value	
Chemical Name	Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-	
Alias	HUP30	
CAS Number	312747-21-0	
Molecular Formula	C14H15N3O3S	
Molecular Weight	305.35 g/mol	

Pharmacological Activity and Mechanism of Action

HUP30 has been identified as a multifunctional vasodilator, exhibiting its effects through a combination of mechanisms that lead to the relaxation of vascular smooth muscle.[1] The primary mode of action involves the stimulation of soluble guanylyl cyclase (sGC), the activation of potassium (K+) channels, and the blockade of extracellular calcium (Ca²⁺) influx. [1][2]

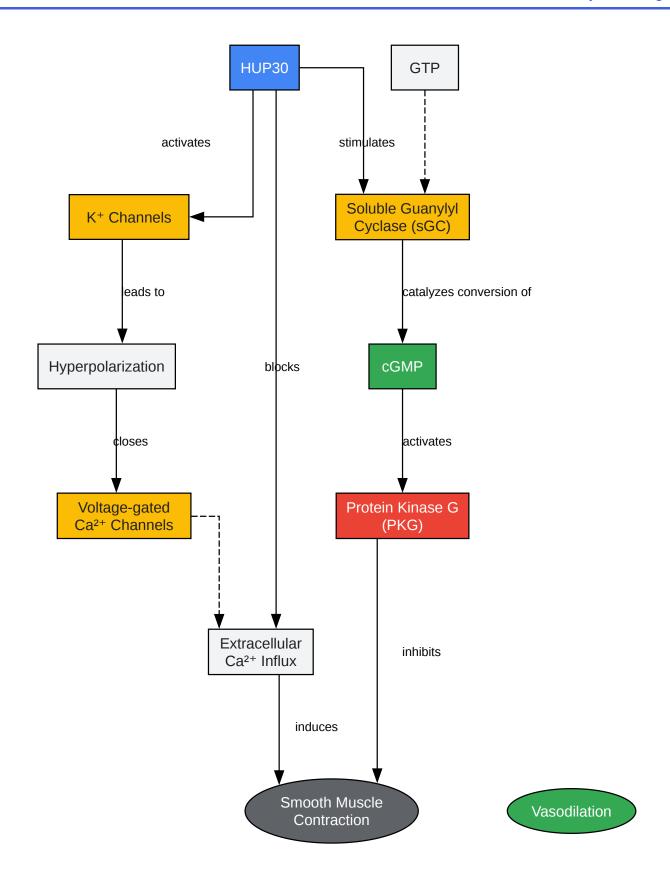
Signaling Pathway

The vasodilatory effect of HUP30 is initiated by its ability to stimulate soluble guanylyl cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Concurrently, HUP30 activates K⁺ channels in the plasma membrane of vascular smooth muscle cells.[1] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[2]

Finally, HUP30 directly blocks the influx of extracellular Ca²⁺, a critical step in smooth muscle contraction.[1][2] This multifaceted approach to reducing intracellular calcium levels contributes to its potent vasodilatory effects.





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Figure 1: HUP30 Signaling Pathway for Vasodilation.



Quantitative In Vitro Data

The vasodilatory potency of HUP30 has been quantified in studies using rat aorta preparations. The following table summarizes the key findings.

Parameter	Value	Experimental Conditions	Reference
IC ₅₀ (Phenylephrine-induced contraction)	3.9 μΜ	Rat aorta rings pre- contracted with phenylephrine.	[2]
IC ₅₀ (K ⁺ -induced contraction)	7.5 μΜ	Rat aorta rings contracted with 25/30 mM K ⁺ .	[2]

Experimental Protocols Vasodilation Assay in Rat Aorta Rings

The following is a generalized protocol based on the methodology described for assessing the vasorelaxant properties of benzothiazole derivatives.[1]

Objective: To determine the inhibitory effect of HUP30 on agonist-induced contractions in isolated rat aortic rings.

Materials:

- Male Wistar rats (250-300 g)
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
- Phenylephrine (vasoconstrictor agonist)
- Potassium chloride (KCl)
- HUP30 (test compound)



Organ bath system with isometric force transducers

Procedure:

- Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.
- The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 3-4 mm in length.
- The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs solution being replaced every 15-20 minutes.
- After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 μM) or a depolarizing concentration of KCl (e.g., 25-30 mM).
- Once a stable contraction plateau is reached, cumulative concentrations of HUP30 are added to the organ bath.
- The relaxation response is measured as the percentage decrease in the pre-contracted tension.
- The IC₅₀ value, the concentration of HUP30 that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

A specific, detailed experimental protocol for the synthesis of HUP30 is not readily available in the public literature. However, its synthesis can be logically deduced to involve a two-step process: the preparation of the intermediate 2-amino-6-nitrobenzothiazole, followed by its acylation with cyclohexanecarbonyl chloride.



Step 1: Synthesis of 2-amino-6-nitrobenzothiazole (General Method)

Several methods for the synthesis of 2-amino-6-nitrobenzothiazole have been patented. A common approach involves the nitration of an acylated 2-aminobenzothiazole followed by deacylation.

Materials:

- · 2-Acetylaminobenzothiazole
- Nitric acid
- Methanol
- Sodium hydroxide

Procedure (based on patent literature):

- 2-Acetylaminobenzothiazole is added to nitric acid at a controlled temperature (e.g., 0-5°C).
- The reaction mixture is stirred for a period to allow for nitration.
- The resulting 2-acetylamino-6-nitrobenzothiazole is isolated by precipitation in an ice-water mixture.
- The isolated intermediate is then saponified (deacylated) by heating in a solvent such as methanol with a base (e.g., sodium hydroxide) to yield 2-amino-6-nitrobenzothiazole.
- The final product is isolated by filtration and purified.

Step 2: Acylation of 2-amino-6-nitrobenzothiazole (Proposed Method)

The final step would involve the acylation of the 2-amino group with cyclohexanecarbonyl chloride.

Materials:

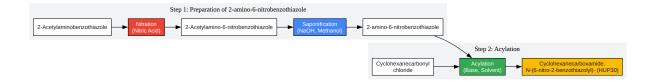
• 2-amino-6-nitrobenzothiazole



- · Cyclohexanecarbonyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, pyridine)

Proposed Procedure:

- 2-amino-6-nitrobenzothiazole is dissolved or suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- A non-nucleophilic base is added to the mixture to act as an acid scavenger.
- Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is worked up by washing with water and/or brine to remove the base and any water-soluble byproducts.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, is then
 purified by a suitable method such as recrystallization or column chromatography.





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Figure 2: Proposed Synthesis Workflow for HUP30.

Future Directions

The available data on HUP30 suggests its potential as a lead compound for the development of novel antihypertensive agents. However, further research is required to fully characterize its pharmacological profile. Future studies should focus on:

- In vivo efficacy: Evaluating the antihypertensive effects of HUP30 in relevant animal models of hypertension.
- Pharmacokinetics and ADME: Determining the absorption, distribution, metabolism, and excretion properties of the compound.
- Safety and toxicology: Assessing the potential for off-target effects and toxicity.
- Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of HUP30
 to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30) is a promising vasodilator with a multimodal mechanism of action. The current body of evidence, primarily from in vitro studies, demonstrates its ability to induce vasorelaxation by stimulating sGC, activating K+ channels, and blocking Ca²⁺ influx. While a detailed synthesis protocol is not explicitly published, a feasible synthetic route can be proposed based on established chemical principles. This technical guide consolidates the existing knowledge on HUP30, providing a valuable starting point for further investigation into its therapeutic potential.

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